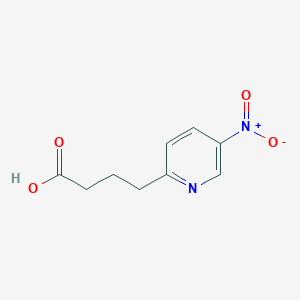
(1R)-2,2,2-trifluoro-1-(furan-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,2,2-trifluoro-1-(furan-2-yl)ethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(furan-2-yl)ethan-1-ol typically involves the reaction of furan derivatives with trifluoromethylating agents. One common method is the addition of trifluoromethyl groups to furan rings using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. Catalysts and solvents are carefully selected to optimize the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-trifluoro-1-(furan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst (e.g., palladium on carbon).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
(1R)-2,2,2-trifluoro-1-(furan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-trifluoro-1-(furan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
(1R)-2,2,2-trifluoro-1-(furan-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
2,2,2-trifluoroethanol: Lacks the furan ring, making it less complex and potentially less specific in its interactions.
(1R)-2,2,2-trifluoro-1-(thiophen-2-yl)ethan-1-ol: Contains a thiophene ring instead of a furan ring, which may alter its chemical properties and biological activities.
(1R)-2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-ol:
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a furan ring, providing a distinct set of chemical and biological properties that can be leveraged in various fields.
Properties
Molecular Formula |
C6H5F3O2 |
|---|---|
Molecular Weight |
166.10 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(furan-2-yl)ethanol |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10H/t5-/m1/s1 |
InChI Key |
JXBLKXYDFYQLOD-RXMQYKEDSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=COC(=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


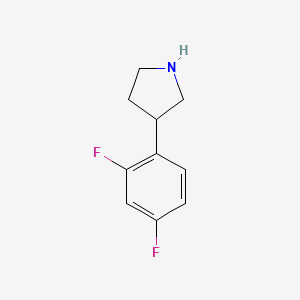
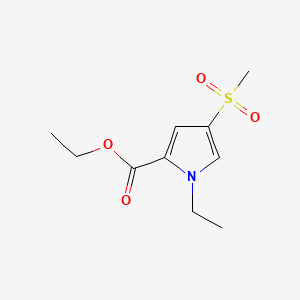
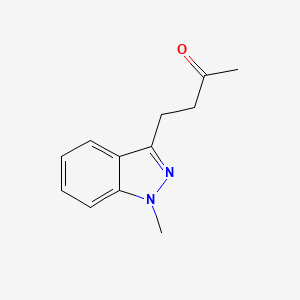
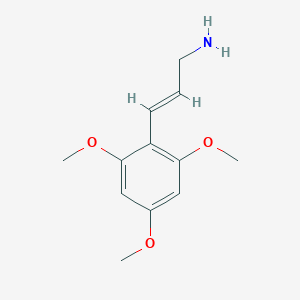
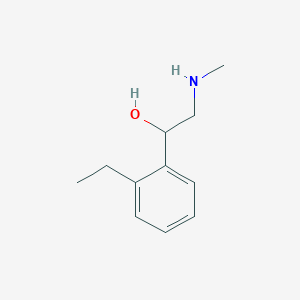
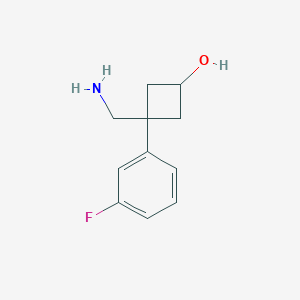

![{3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanolhydrochloride](/img/structure/B13593635.png)
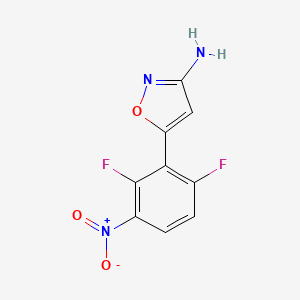


![tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate](/img/structure/B13593667.png)
